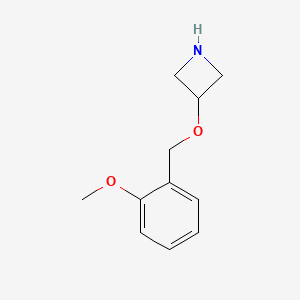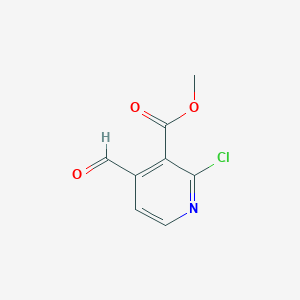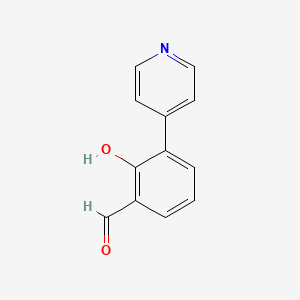
2-Hydroxy-3-(pyridin-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position and a pyridin-4-yl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde under specific conditions. One common method is to use a condensation reaction in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-3-(pyridin-4-yl)benzoic acid.
Reduction: 2-Hydroxy-3-(pyridin-4-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or selective adsorption, due to the specific interactions between the ligand and the metal center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 4-position.
2-Hydroxy-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 3-position.
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 5-position.
Uniqueness
2-Hydroxy-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the hydroxyl and pyridinyl groups, which can influence its reactivity and the properties of the complexes it forms. This unique positioning can lead to different coordination geometries and properties compared to its isomers .
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-hydroxy-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-10-2-1-3-11(12(10)15)9-4-6-13-7-5-9/h1-8,15H |
InChI-Schlüssel |
LQFFQAAKTGRJSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C2=CC=NC=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
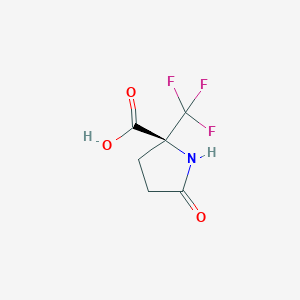
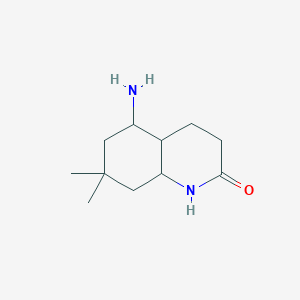

![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
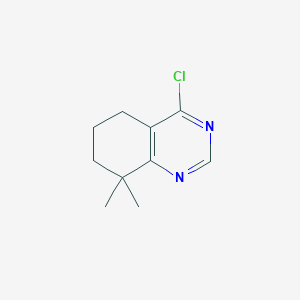



![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
